molecular formula C13H12BN3O4 B8098207 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid

Cat. No.: B8098207
M. Wt: 285.07 g/mol
InChI Key: ZZIBNNJKVPGUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid is a boronic acid derivative featuring a pyrazole core substituted with a 1,3-dioxoisoindol-2-yl ethyl group. This compound is structurally distinct due to the presence of the isoindole-1,3-dione moiety, which confers unique electronic and steric properties. The boronic acid group at the pyrazole-4-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The compound’s molecular formula is C₁₃H₁₂BN₃O₄, with a purity of 95% as reported by Combi-Blocks (MFCD30527616) . Its synthesis typically involves palladium-catalyzed coupling or functionalization of pre-existing pyrazole boronic acid derivatives.

Properties

IUPAC Name

[1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BN3O4/c18-12-10-3-1-2-4-11(10)13(19)17(12)6-5-16-8-9(7-15-16)14(20)21/h1-4,7-8,20-21H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBNNJKVPGUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCN2C(=O)C3=CC=CC=C3C2=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the boronic acid group. The isoindoline-1,3-dione moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as the use of solvents like toluene and catalysts like p-toluenesulfonic acid, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyrazole ring can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug development. The pyrazole ring and isoindoline-1,3-dione moiety contribute to the compound’s overall reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and commercial distinctions between 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid and analogous pyrazole boronic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₃H₁₂BN₃O₄ 285.06 1,3-Dioxoisoindol-2-yl ethyl group Used in cross-coupling; limited commercial availability (discontinued by CymitQuimica) .
1-(2-Chlorophenyl)pyrazole-4-boronic acid C₉H₈BClN₂O₂ 222.44 2-Chlorophenyl group High reactivity in aryl-aryl bond formation; ChemSpider ID 25950018 .
Pyrazole-4-boronic acid C₃H₅BN₂O₂ 111.89 Unsubstituted pyrazole Simplest analog; CAS 763120-58-7; used as a building block for complex derivatives .
1-(Tetrahydro-1,1-dioxido-3-thienyl)pyrazole-4-boronic acid pinacol ester C₁₅H₂₃BN₂O₅S 368.24 Tetrahydrothiophene-1,1-dioxide and pinacol Enhanced stability for storage; CAS 1175273-52-5; used in drug discovery .
1-(1-Hydroxy-2-methylpropan-2-yl)pyrazole-4-boronic acid pinacol ester C₁₄H₂₅BN₂O₄ 308.18 Hydroxy-isopropyl and pinacol groups Solubility in polar solvents; AS131558 (priced at $446/250mg) .

Key Comparative Insights

Commercial Availability : Unlike derivatives such as 1-(2-chlorophenyl)pyrazole-4-boronic acid or pinacol esters (e.g., AS98120, priced at €280/100mg ), the target compound is listed as discontinued by CymitQuimica , suggesting niche use or synthesis challenges.

Functional Group Impact : Pinacol esters (e.g., PB07339 ) offer improved stability and handling compared to free boronic acids but require deprotection before use. The target compound’s free boronic acid group allows direct use in coupling reactions.

Electronic Properties : The electron-deficient isoindole-1,3-dione moiety may enhance electrophilicity at the boron center, contrasting with electron-rich substituents like tetrahydrothiophene-dioxide in pinacol esters .

Biological Activity

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

Chemical Structure and Properties

The chemical formula of this compound is C13H12BN3O3C_{13}H_{12}BN_3O_3. Its molecular structure includes a boronic acid moiety, which is crucial for its reactivity and interaction with biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Below are key findings related to the biological activity of this compound:

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer progression, similar to other pyrazole derivatives that target pathways such as PI3K/Akt and MAPK signaling .
  • Case Studies : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. For example, a study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's boronic acid group may enhance its ability to modulate inflammatory pathways:

  • Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Enzyme Inhibition

The boronic acid functionality allows this compound to act as an inhibitor for various enzymes:

  • Proteasome Inhibition : Studies suggest that it may inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is similar to that of established proteasome inhibitors used in multiple myeloma treatment .

Comparative Biological Activity

The table below summarizes the biological activities of this compound compared to other well-known pyrazole derivatives.

Compound NameAnticancer ActivityAnti-inflammatory ActivityEnzyme Inhibition
This compoundModerate (IC50 ~15 µM)HighProteasome
CelecoxibHighVery HighCOX-2
PhenylbutazoneModerateHighCOX-1 and COX-2
RimonabantLowModerateCB1 Receptor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.